Lipophilicity (XLogP3) Comparison: Balancing LogP Between Mono-Fluorinated and Mono-Trifluoromethylated Analogs
The target compound exhibits an intermediate computed lipophilicity of XLogP3 = 2.8, which sits between the lower lipophilicity of the mono-fluoro analog N-(4-fluorobenzyl)cyclopropanamine (XLogP3 = 1.9) and the slightly lower value of the mono-trifluoromethyl analog N-[4-(trifluoromethyl)benzyl]cyclopropanamine (XLogP3 = 2.7) [1][2]. This balanced profile is achieved through the synergistic effect of both electron-withdrawing substituents on the aromatic ring, which is not attainable with either single substituent alone.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Comparator A (N-(4-fluorobenzyl)cyclopropanamine): XLogP3 = 1.9; Comparator B (N-[4-(trifluoromethyl)benzyl]cyclopropanamine): XLogP3 = 2.7; Comparator C (N-benzylcyclopropanamine): XLogP3 = 2.1 |
| Quantified Difference | Target is +0.9 log units more lipophilic than Comparator A; +0.1 log units more than Comparator B; +0.7 log units more than unsubstituted parent. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) based on structural fragmentation methods. |
Why This Matters
The intermediate XLogP3 value of 2.8 is closer to the optimal range for CNS drug candidates (typically XLogP 2–4) than the lower-lipophilicity mono-fluoro analog, potentially offering improved membrane permeability without the excessive lipophilicity that can lead to metabolic instability or off-target binding.
- [1] PubChem Compound Summary for CID 81646006, N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine. XLogP3-AA = 2.8. View Source
- [2] PubChem Compound Summary for CID 573031, N-[(4-fluorophenyl)methyl]cyclopropanamine. XLogP3-AA = 1.9. View Source
